molecular formula C33H33FN2Na2O6 B1141699 Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate CAS No. 1276537-18-8

Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

Cat. No.: B1141699
CAS No.: 1276537-18-8
M. Wt: 618.6028632
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is a useful research compound. Its molecular formula is C33H33FN2Na2O6 and its molecular weight is 618.6028632. The purity is usually 95%.
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Biological Activity

Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, known by its CAS number 1007871-86-4, is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H27FN3NaO6SC_{22}H_{27}FN_{3}NaO_{6}S, with a molecular weight of approximately 503.52 g/mol. It features multiple functional groups, including hydroxyl groups and a fluorinated phenyl ring, which may contribute to its biological activity.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biochemical pathways. The presence of the fluorophenyl group suggests potential interactions with neurotransmitter receptors or enzymes involved in metabolic processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play roles in metabolic pathways, potentially affecting drug metabolism or the biosynthesis of critical biomolecules.
  • Receptor Modulation : Given its structural components, it may interact with receptors in the central nervous system or other tissues, influencing physiological responses.

Pharmacological Effects

Studies have suggested that compounds similar to this compound exhibit a range of pharmacological effects:

  • Antioxidant Activity : The dihydroxyheptanoate moiety may confer antioxidant properties, which help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, suggesting this compound could also exhibit anti-inflammatory properties.
  • Neuroprotective Properties : There is evidence that related compounds can protect neuronal cells from damage due to various stressors, indicating potential use in neurodegenerative diseases.

Data Tables

PropertyValue
Molecular FormulaC22H27FN3NaO6S
Molecular Weight503.52 g/mol
CAS Number1007871-86-4
SolubilitySoluble in water
Potential Therapeutic UsesAntioxidant, Anti-inflammatory

Properties

IUPAC Name

disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;;/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTONRNZYFYCVRP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2Na2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does muscle impedance change during isometric contraction, and what factors can influence these changes?

A1: [] Non-invasive measurements show that both resistance and reactance of the anterior forearm increase during voluntary isometric contraction of finger flexor muscles. The relationship between impedance and force is nonlinear and can be influenced by the type of test, the history of prior exercise, and the health status of the subject. []

Q2: What are the potential clinical applications of dynamic electrical impedance myography?

A2: [] This new technique shows promise for assessing neuromuscular diseases. Preliminary studies on patients with various neuromuscular diseases revealed marked quantitative and qualitative differences in impedance changes compared to healthy individuals. Further research is needed to explore its full clinical potential. []

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